(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-propyl-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-propyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenations
- (Takahashi & Achiwa, 1989): This study demonstrates the use of a related compound in asymmetric hydrogenations of certain acid derivatives, showcasing its potential in synthesizing chiral molecules.
Tert-butoxycarbonylation Reagent
- (Saito, Ouchi, & Takahata, 2006): This research explores the use of a similar compound as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, indicating its utility in chemical synthesis.
Asymmetric Synthesis of Piperidinecarboxylic Acid Derivatives
- (Xue et al., 2002): The compound is utilized in the asymmetric synthesis of piperidinecarboxylic acid derivatives, contributing to the development of optically pure compounds.
Selectivity in Deprotection
- (Bodanszky & Bodanszky, 2009): Investigates the selectivity in the removal of the tert-butyloxycarbonyl group, important in peptide synthesis.
Catalysis in Asymmetric Hydroformylation
- (Stille et al., 1991): Describes the use of a related compound in platinum-catalyzed asymmetric hydroformylation of olefins, highlighting its role in catalysis.
Synthesis of Polyamides
- (Hsiao, Yang, & Chen, 2000): Focuses on the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derivative, which is crucial in polymer chemistry.
Phenol and Aniline Oxidations
- (Ratnikov et al., 2011): Investigates the oxidation of phenols and anilines, where a related compound is used in catalysis.
Synthesis of Thiazolidine-4-Carboxylic Acids
- (Jagtap et al., 2016): Describes the synthesis of thiazolidine-4-carboxylic acids, showcasing the compound's application in creating diverse chemical structures.
Spin Interaction in Zinc Complexes
- (Orio et al., 2010): Explores the spin interaction in zinc complexes of Schiff and Mannich bases, demonstrating the compound's relevance in coordination chemistry.
Synthesis of Hydroxyproline Derivatives
- (Krishnamurthy et al., 2014): Focuses on the synthesis of hydroxyproline derivatives, underlining the compound's use in amino acid chemistry.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-propylphenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-5-8-13-9-6-7-10-16(13)24-14-11-15(17(21)22)20(12-14)18(23)25-19(2,3)4/h6-7,9-10,14-15H,5,8,11-12H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOKUVOKSORQBL-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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